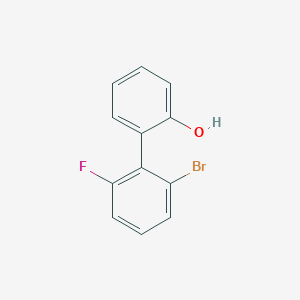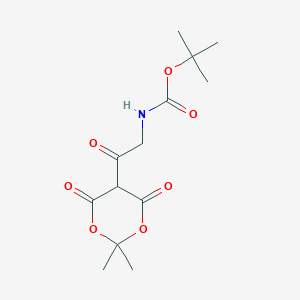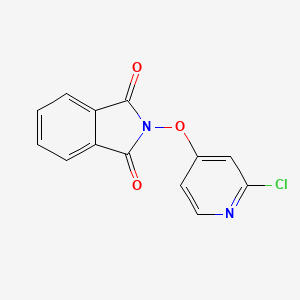
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of an isoindoline-1,3-dione moiety, which is a heterocyclic structure containing two carbonyl groups at positions 1 and 3. The compound also features a chloropyridinyl group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold. The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the isoindoline-1,3-dione is replaced by the chloropyridinyl group .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method involves simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The chloropyridinyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted isoindoline-1,3-dione derivatives.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Scientific Research Applications
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Biological Studies:
Industrial Applications: It is used in the synthesis of herbicides, colorants, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Dopamine Receptors: The compound modulates the activity of dopamine receptors, particularly the D2 receptor, by binding to its allosteric site.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which is a key factor in the pathogenesis of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative used as an immunomodulatory drug.
Lenalidomide: Another phthalimide derivative with anti-inflammatory and anti-cancer properties.
Pomalidomide: A derivative used in the treatment of multiple myeloma.
Uniqueness
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike thalidomide and its derivatives, this compound has a chloropyridinyl group that enhances its interaction with specific molecular targets, such as dopamine receptors and β-amyloid proteins .
Properties
Molecular Formula |
C13H7ClN2O3 |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-7-8(5-6-15-11)19-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H |
InChI Key |
GYUBFPZMSOUQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


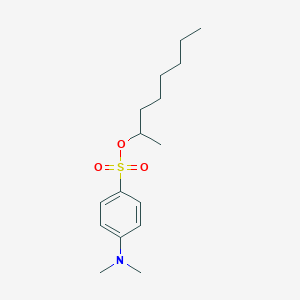
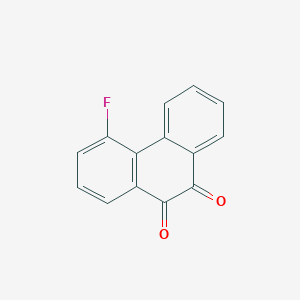
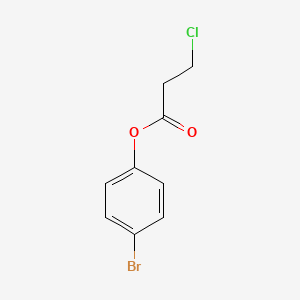
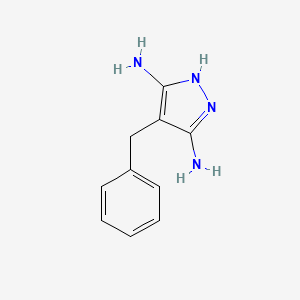
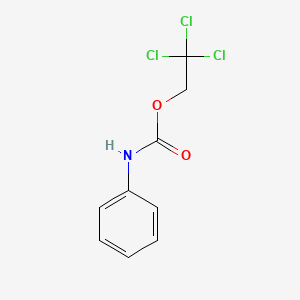
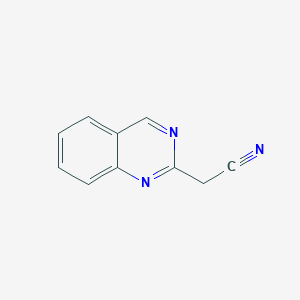
![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
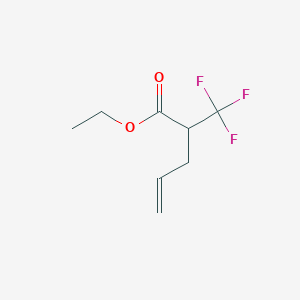
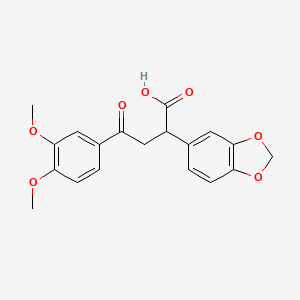

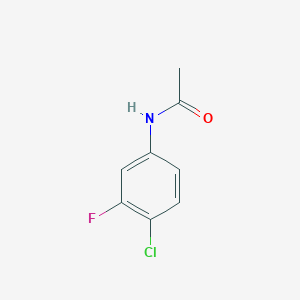
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
